molecular formula C14H13N3O4 B274032 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide

4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide

Cat. No. B274032
M. Wt: 287.27 g/mol
InChI Key: VOSCMEYCQIBOOP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first introduced in the 1950s and has since been used to treat a variety of infections, including gastrointestinal and urinary tract infections. In recent years, there has been an increasing interest in the potential scientific research applications of Furazolidone due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide involves the inhibition of bacterial and protozoal enzymes that are involved in the production of energy. Specifically, this compound inhibits the activity of nitroreductase enzymes, which are responsible for converting nitro compounds into toxic metabolites. This leads to a disruption of the energy production process, ultimately resulting in the death of the microorganism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in mood regulation and cognitive function. This compound has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of these neurotransmitters, resulting in a positive effect on mood and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide for scientific research purposes is its broad spectrum of activity against a variety of microorganisms. This makes it a useful tool for studying the mechanisms of bacterial and protozoal infections. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have a high rate of resistance development in some microorganisms, which can limit its effectiveness over time.

Future Directions

There are a number of potential future directions for scientific research on 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide. One area of interest is the development of new formulations of the compound that can improve its bioavailability and effectiveness. Another area of interest is the study of the potential use of this compound in combination with other antibiotics or antiprotozoal agents to enhance its activity. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on the human body, particularly with regard to its potential use as a cognitive enhancer. Overall, this compound is a promising compound with a wide range of potential scientific research applications.

Synthesis Methods

The synthesis of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide involves the reaction of 5-methylfurfuraldehyde with 4-nitrobenzohydrazide in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions and recrystallization processes to obtain a pure form of this compound. The synthesis method of this compound has been well-established, and the compound is readily available for scientific research purposes.

Scientific Research Applications

4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has been found to exhibit a broad spectrum of antibacterial and antiprotozoal activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as protozoan parasites. It has been shown to inhibit the growth of Helicobacter pylori, a bacterium that is known to cause peptic ulcers and gastric cancer. This compound has also been used to treat giardiasis, a parasitic infection that affects the small intestine.

properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H13N3O4/c1-9-3-8-13(21-9)10(2)15-16-14(18)11-4-6-12(7-5-11)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-10-

InChI Key

VOSCMEYCQIBOOP-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(O1)/C(=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C

SMILES

CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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